molecular formula C13H15Br2NO2S B3339992 1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1427705-63-2

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B3339992
CAS No.: 1427705-63-2
M. Wt: 409.14 g/mol
InChI Key: MUFYLDXTAFDZRE-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a brominated thienopyrroledione (TPD) derivative featuring a linear heptyl side chain at the N5 position. This compound serves as a critical monomer in synthesizing conjugated polymers for organic electronics, particularly in organic photovoltaics (OPV) and field-effect transistors (OFETs). Its electron-deficient TPD core enables strong electron-accepting properties, while the heptyl chain enhances solubility and processability .

Properties

IUPAC Name

1,3-dibromo-5-heptylthieno[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2NO2S/c1-2-3-4-5-6-7-16-12(17)8-9(13(16)18)11(15)19-10(8)14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYLDXTAFDZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a heptyl-substituted thieno[3,4-c]pyrrole precursor. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or chloroform at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (MeCN).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or tributyltin hydride (Bu3SnH) in ether solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-substituted thieno[3,4-c]pyrroles, while coupling reactions can produce extended conjugated systems useful in organic electronics.

Scientific Research Applications

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: Employed in the design of novel materials with unique electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as a donor or acceptor molecule, facilitating charge transport through π-π stacking interactions and conjugation. In medicinal chemistry, its mechanism may involve binding to enzyme active sites or receptor proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., C8 in TPD-C8) improve solubility in organic solvents (e.g., THF, DMF) compared to shorter chains (C4), but excessive length (e.g., C12 ) may reduce crystallinity and charge mobility .
  • Branching : Branched chains (e.g., 2-hexyldecyl ) disrupt molecular packing, enhancing amorphous film formation for flexible electronics but lowering charge transport efficiency compared to linear analogs .

Electronic and Optical Properties

  • Absorption and Emission : FTPF (a furanyl-substituted TPD derivative) exhibits solvent-dependent absorption maxima (λₐᵦₛ ~400 nm in DCM) and emission shifts due to polarity-induced charge transfer . In contrast, brominated TPDs (e.g., TPD-C8) show broader absorption in the visible range, ideal for OPV active layers .
  • Bandgap Tuning: Linear alkyl chains (heptyl, octyl) minimally perturb the TPD core’s electronic structure, maintaining low bandgaps (~1.5–2.0 eV). Substitutions with electron-rich groups (e.g., selenophenyl in STPS ) reduce bandgaps further, enhancing light-harvesting efficiency .

Device Performance

  • OPV Efficiency: Polymers derived from TPD-C8 achieve power conversion efficiencies (PCE) up to 14.58% when copolymerized with dithienosilole units . The heptyl analog is expected to perform similarly, with slight variations in film morphology due to chain length .
  • OFET Mobility : Branched derivatives (e.g., 2-ethylhexyl) exhibit lower hole mobilities (~10⁻³ cm²/V·s) compared to linear-chain analogs (~10⁻² cm²/V·s) due to disordered packing .

Research Findings and Challenges

  • Synthesis Scalability : Brominated TPDs (e.g., TPD-C8) are synthesized via Stille coupling or nucleophilic substitution, but yields depend on alkyl chain steric effects. Branched chains require complex purification .
  • Stability: Bromine substituents enhance oxidative stability but may introduce defects during polymerization. Alternatives like FTPF (non-brominated) show better thermal stability but lower electron affinity .

Biological Activity

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS No. 1427705-63-2) is a compound belonging to the thienopyrrolodione family, which is recognized for its potential applications in organic electronics and medicinal chemistry. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H15Br2NO2S
  • Molar Mass : 409.14 g/mol
  • Melting Point : 101-106°C
  • Storage Conditions : 2-8°C

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its interactions with cellular components and signaling pathways:

Antitumor Activity

Research indicates that thienopyrrolodiones can inhibit the growth of various cancer cell lines by targeting key regulatory pathways. The compound's structure allows it to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to reduced cell proliferation and tumor growth in preclinical models.

Interaction with Cell Membranes

Studies utilizing molecular dynamics simulations have shown that the compound can intercalate into lipid bilayers, affecting membrane integrity and fluidity. This property may enhance its ability to disrupt cellular signaling pathways associated with cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInhibition of growth in colon cancer cell lines (GI50 ~ 1.0–1.6 × 10⁻⁸ M)
Membrane InteractionIncreased specific conductance in lipid bilayers indicating intercalation
Stability of ComplexesFormation of stable complexes with EGFR and VEGFR2

Study on Antitumor Properties

A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of thienopyrrolodiones showed significant antiproliferative effects against various cancer cell lines. The compound's ability to inhibit tyrosine kinases was highlighted as a mechanism for its antitumor effects. In vivo studies also indicated a reduction in tumor size in animal models treated with these compounds .

Applications in Organic Electronics

Beyond its biological activity, this compound is also explored for its electronic properties. It serves as an electron acceptor in organic photovoltaic devices due to its strong electron-withdrawing capabilities. This dual functionality enhances its attractiveness for both medicinal and material science applications .

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dibromo-5-heptyl-TPD, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination of the parent thieno[3,4-c]pyrrole-4,6-dione (TPD) core. A key intermediate, 5-heptyl-TPD, is first synthesized via alkylation of the nitrogen atom using heptyl halides under basic conditions. Subsequent bromination at the 1,3-positions is achieved using bromine or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., dichloromethane) at 0–25°C .

  • Critical factors : Reaction temperature (exothermic bromination requires controlled cooling), stoichiometry (excess Br₂ may lead to over-bromination), and purification via column chromatography (hexane:ethyl acetate gradients) to isolate the dibrominated product .
  • Yield optimization : Reported yields range from 70–95%, depending on alkyl chain length and bromination efficiency .

Q. How is 1,3-Dibromo-5-heptyl-TPD characterized structurally and electronically?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirms alkyl chain integration (δ ~0.8–1.5 ppm for heptyl protons) and bromine substitution (absence of aromatic protons in the thieno-pyrrole core) .
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 410.04 for C₁₃H₁₅Br₂NO₂S) .
  • Electrochemical analysis : Cyclic voltammetry reveals LUMO levels ~-3.7 eV, typical for electron-deficient TPD derivatives, making them suitable as acceptor units in conjugated polymers .

Q. What are the key physical properties of 1,3-Dibromo-5-heptyl-TPD relevant to polymer synthesis?

PropertyValueReference
Melting Point105–109°C
Density1.6±0.1 g/cm³
SolubilityChloroform, THF, chlorobenzene
Thermal StabilityDecomposes above 250°C

Advanced Research Questions

Q. How does the alkyl chain length (e.g., heptyl vs. octyl) impact the optoelectronic properties of TPD-based copolymers?

  • Structural order : Longer alkyl chains (e.g., octyl) enhance solubility but reduce backbone planarity, lowering charge mobility. Heptyl chains balance solubility and intermolecular π-π stacking .
  • Photovoltaic performance : Polymers with heptyl-TPD exhibit higher power conversion efficiencies (PCEs) (e.g., 9.21% in PT-ttTPD) compared to shorter chains due to improved film morphology and reduced recombination .
  • Data contradiction : Some studies report lower PCEs (4–6.8%) for similar TPD polymers, attributed to variations in alkyl branching or device fabrication (e.g., annealing conditions) .

Q. What methodologies resolve contradictions in reported photovoltaic efficiencies of TPD-based polymers?

  • Morphological analysis : Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to correlate alkyl chain length with polymer crystallinity and orientation .
  • Device optimization : Adjust donor-acceptor ratios (e.g., PCBM loading), solvent additives (e.g., 1,8-diiodooctane), and post-deposition annealing to enhance charge extraction .
  • Controlled polymerization : Employ Stille coupling over Suzuki methods for higher molecular weight (Mn >30 kDa) and reduced defects, as seen in PT-ttTPD synthesis .

Q. How can researchers design experiments to optimize copolymer synthesis for enhanced charge mobility?

  • Monomer purity : Ensure brominated TPD monomers are >98% pure (HPLC) to avoid chain termination during polymerization .
  • π-Bridge selection : Incorporate thieno[3,2-b]thiophene (tt) bridges to improve backbone rigidity and charge delocalization, as demonstrated in PT-ttTPD .
  • In-situ monitoring : Use gel permeation chromatography (GPC) to track molecular weight growth and terminate reactions before side-reactions dominate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.